molecular formula C6H4BrFOS B13144151 3-Bromo-2-fluoro-6-mercaptophenol

3-Bromo-2-fluoro-6-mercaptophenol

Cat. No.: B13144151
M. Wt: 223.06 g/mol
InChI Key: ASGJELBWPBKIIE-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-mercaptophenol: is an organic compound with the molecular formula C6H4BrFOS It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 6 are substituted by bromine, fluorine, and a mercapto group (–SH), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluoro-6-mercaptophenol typically involves multi-step organic reactions. One common method is the halogenation of 2-fluoro-6-mercaptophenol, followed by bromination at the 3-position. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Bromo-2-fluoro-6-mercaptophenol can undergo oxidation reactions, where the mercapto group (–SH) is converted to a sulfonic acid group (–SO3H).

    Reduction: Reduction reactions can convert the bromine and fluorine substituents to hydrogen atoms, yielding the parent phenol compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: The major product is 3-Bromo-2-fluoro-6-sulfonic acid phenol.

    Reduction: The major product is 2-fluoro-6-mercaptophenol.

    Substitution: The products depend on the nucleophile used, such as 3-methoxy-2-fluoro-6-mercaptophenol or 3-cyano-2-fluoro-6-mercaptophenol.

Scientific Research Applications

Chemistry: 3-Bromo-2-fluoro-6-mercaptophenol is used as a building block in organic synthesis. It is valuable in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated phenols on biological systems. It may serve as a model compound for investigating the interactions of halogenated aromatic compounds with enzymes and receptors.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for use in various chemical processes, including polymerization and catalysis.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-6-mercaptophenol involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or activation of their functions. The presence of halogen atoms enhances its ability to penetrate biological membranes, increasing its bioavailability and effectiveness.

Comparison with Similar Compounds

  • 3-Bromo-2-fluoro-6-methoxyphenol
  • 3-Bromo-2-fluoro-6-chlorophenol
  • 3-Bromo-2-fluoro-6-nitrophenol

Comparison: 3-Bromo-2-fluoro-6-mercaptophenol is unique due to the presence of the mercapto group (–SH), which imparts distinct chemical reactivity compared to other similar compounds. The mercapto group allows for the formation of thiol-based interactions, which are not possible with methoxy, chloro, or nitro substituents. This uniqueness makes it a valuable compound for specific applications in chemistry and biology.

Properties

Molecular Formula

C6H4BrFOS

Molecular Weight

223.06 g/mol

IUPAC Name

3-bromo-2-fluoro-6-sulfanylphenol

InChI

InChI=1S/C6H4BrFOS/c7-3-1-2-4(10)6(9)5(3)8/h1-2,9-10H

InChI Key

ASGJELBWPBKIIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1S)O)F)Br

Origin of Product

United States

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